
2-Hydroxycycloheptan-1-one
Overview
Description
2-Hydroxycycloheptan-1-one (C₇H₁₂O₂) is a cyclic ketone derivative featuring a seven-membered cycloheptane ring with a hydroxyl (-OH) group at the C2 position and a ketone group at C1. The hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxycycloheptan-1-one can be synthesized through several methods. One common approach involves the hydroxylation of cycloheptanone using oxidizing agents. For example, the reaction of cycloheptanone with hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. One such method includes the catalytic hydrogenation of cycloheptanone followed by selective oxidation to introduce the hydroxyl group at the desired position .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cycloheptanone or 2-hydroxycycloheptanoic acid.
Reduction: 2-Hydroxycycloheptanol.
Substitution: Various substituted cycloheptanones depending on the substituent introduced.
Scientific Research Applications
2-Hydroxycycloheptan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxycycloheptan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to changes in biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Cycloheptanone Derivatives
The following table compares key properties of 2-Hydroxycycloheptan-1-one with analogous cycloheptanones:
Key Findings:
- Polarity and Solubility : The hydroxyl group in this compound increases hydrophilicity compared to 2-ethylcycloheptan-1-one, which is more lipophilic due to its alkyl chain.
- Reactivity : Unlike 2-cyclohepten-1-one, which undergoes cycloaddition reactions, the saturated structure of this compound favors nucleophilic additions (e.g., hemiacetal formation).
Cyclopentanone Derivatives
Smaller ring systems like cyclopentanones exhibit distinct strain and reactivity profiles:
Key Findings:
- Ring Strain: Cyclopentanones (5-membered rings) exhibit higher ring strain than cycloheptanones, leading to faster ring-opening reactions.
- Substituent Effects: The hydroxypentyl chain in 2-(5-hydroxypentyl)cyclopentan-1-one introduces steric hindrance and hydrogen-bonding networks absent in simpler cycloheptanones.
Research Implications and Limitations
- Synthetic Applications : this compound’s hydroxyl group positions it as a candidate for functionalization (e.g., esterification) in pharmaceutical intermediates.
- Data Gaps : Experimental data on melting/boiling points, spectral profiles, and toxicity for this compound are lacking, necessitating extrapolation from analogs.
Biological Activity
2-Hydroxycycloheptan-1-one is a cyclic β-hydroxy ketone characterized by its seven-membered ring structure, featuring a hydroxyl group (-OH) at the second carbon and a ketone group (C=O) at the first carbon. Its molecular formula is C7H12O2, and it has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and enzymatic studies.
The biological activity of this compound is primarily attributed to its functional groups, which facilitate interactions with enzymes and receptors. The hydroxyl and ketone groups enable hydrogen bonding, influencing enzyme activity and receptor conformation. This interaction can lead to modulation of metabolic pathways, making it a valuable compound for research in biochemistry and pharmacology.
Applications in Research
This compound has been utilized in several scientific studies:
- Enzyme-Catalyzed Reactions : It serves as a substrate or inhibitor in various enzymatic assays, helping to elucidate mechanisms of enzyme action and metabolic pathways.
- Synthesis of Complex Molecules : The compound acts as a building block in organic synthesis, allowing chemists to create more complex structures through various reactions such as oxidation, reduction, and substitution .
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction of this compound with specific enzymes, researchers found that it inhibited the activity of certain dehydrogenases. The inhibition was attributed to the compound's ability to mimic substrate binding, thereby preventing the enzyme from catalyzing its natural reaction. This finding highlights the compound's potential as a lead for developing enzyme inhibitors .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of this compound against various bacterial strains. Results indicated moderate inhibitory effects on Gram-positive bacteria, suggesting that the compound may possess potential as a natural antimicrobial agent. Further research is needed to determine its efficacy and mechanism of action against these pathogens .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Hydroxycyclopentanone | Five-membered ring | Moderate enzyme inhibition |
2-Hydroxycyclohexanone | Six-membered ring | Antimicrobial properties |
2-Hydroxycyclooctanone | Eight-membered ring | Limited studies on biological activity |
The seven-membered ring structure of this compound provides distinct steric and electronic properties compared to its five-, six-, and eight-membered analogs. This uniqueness may contribute to its specific interactions with biological targets.
Q & A
Q. Basic: What are the recommended synthetic routes for 2-Hydroxycycloheptan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this compound typically involves cycloheptanol oxidation or intramolecular cyclization of keto-acid precursors. Key steps include:
- Oxidation Protocols : Use Jones reagent (CrO₃/H₂SO₄) or milder Swern oxidation (oxalyl chloride/DMSO) to oxidize cycloheptanol derivatives. Monitor reaction progress via TLC or GC-MS.
- Condition Optimization : Systematically vary catalysts (e.g., TEMPO vs. metal-based), solvents (polar aprotic vs. aqueous), and temperature (0°C to reflux). Quantify yields using HPLC or NMR internal standards.
- Purity Validation : Follow guidelines for new compound characterization (e.g., ≥95% purity via HPLC, elemental analysis) as per Beilstein experimental standards .
Table 1: Example Optimization Parameters
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
CrO₃/H₂SO₄ | Acetone | 25 | 68 |
TEMPO/NaOCl | CH₂Cl₂ | 0 | 72 |
Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : Identify hydroxyl (δ 1.5–2.5 ppm) and ketone (δ 205–220 ppm for carbonyl carbons) groups. Compare with NIST reference data for analogous cycloheptanone derivatives .
- IR Spectroscopy : Confirm O-H stretch (~3200 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spatial conformation and hydrogen-bonding networks.
Table 2: Key Spectral Benchmarks
Technique | Key Peaks/Data | Reference Standard |
---|---|---|
¹³C NMR | δ 210.5 (C=O) | NIST WebBook |
IR | 1715 cm⁻¹ (C=O stretch) | PubChem |
Q. Advanced: How should researchers address contradictions in reported spectral data for this compound across studies?
Methodological Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Comparative Analysis : Replicate experiments under identical conditions (solvent, pH, concentration) as conflicting studies.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of spectral shifts (e.g., ±0.1 ppm in NMR).
- Dynamic Effects : Investigate keto-enol tautomerism via variable-temperature NMR or computational modeling (DFT) .
- Meta-Analysis : Use systematic reviews to identify trends, as demonstrated in studies on empirical data contradictions .
Q. Advanced: What computational chemistry approaches are suitable for modeling the conformational dynamics of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict stable conformers and transition states.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) using AMBER or CHARMM force fields.
- QSPR Models : Corrate electronic descriptors (HOMO-LUMO gaps, dipole moments) with experimental reactivity data, aligning with intelligent data analysis frameworks .
Table 3: Example DFT Results
Conformer | Energy (kcal/mol) | Dominant Interaction |
---|---|---|
Chair | 0.0 | Intramolecular H-bond |
Boat | +2.3 | Steric hindrance |
Q. Advanced: How does the pH of the reaction medium influence the stability of this compound during synthesis?
Methodological Answer:
- Acidic Conditions : Protonation of the hydroxyl group may lead to dehydration (forming cycloheptenone). Monitor via pH-stat titration and kinetic studies.
- Basic Conditions : Deprotonation can accelerate oxidation but risk aldol condensation. Use buffered systems (pH 7–9) and quench reactions at timed intervals.
- Stability Assays : Conduct accelerated degradation studies (40–60°C, varying pH) with HPLC tracking, following ICH guidelines for forced degradation .
Q. Advanced: How can researchers reconcile discrepancies in biological activity reports for this compound derivatives?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., cell line, exposure time).
- Epistemic Analysis : Apply falsification frameworks to isolate confounding variables (e.g., impurity interference) .
- Structural Analogues : Compare bioactivity across derivatives to identify pharmacophore requirements, as seen in PubChem bioassay data .
Properties
IUPAC Name |
2-hydroxycycloheptan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJRBMLOFYFFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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